molecular formula C16H16N2O4 B4417432 N-[4-(3-acetyl-4-hydroxy-6-methyl-2-oxopyridin-1-yl)phenyl]acetamide

N-[4-(3-acetyl-4-hydroxy-6-methyl-2-oxopyridin-1-yl)phenyl]acetamide

Cat. No.: B4417432
M. Wt: 300.31 g/mol
InChI Key: IVXWKMNQDHRMRC-UHFFFAOYSA-N
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Description

N-[4-(3-acetyl-4-hydroxy-6-methyl-2-oxopyridin-1-yl)phenyl]acetamide is a complex organic compound with a unique structure that combines a pyridine ring with an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-acetyl-4-hydroxy-6-methyl-2-oxopyridin-1-yl)phenyl]acetamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving appropriate starting materials such as acetylacetone and aromatic aldehydes.

    Introduction of the Acetamide Group: The acetamide group is introduced through an acylation reaction, where the pyridine derivative is treated with acetic anhydride in the presence of a catalyst like pyridine.

    Final Assembly: The final compound is obtained by coupling the pyridine derivative with the acetamide group under controlled conditions, often involving a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for efficiency and yield. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-acetyl-4-hydroxy-6-methyl-2-oxopyridin-1-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens in the presence of a catalyst for halogenation.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-[4-(3-acetyl-4-hydroxy-6-methyl-2-oxopyridin-1-yl)phenyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of N-[4-(3-acetyl-4-hydroxy-6-methyl-2-oxopyridin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor involved.

Comparison with Similar Compounds

Similar Compounds

    Dehydroacetic Acid: Shares a similar pyridine ring structure but lacks the acetamide group.

    Acetamide, N-(2-hydroxyphenyl)-: Similar in having an acetamide group but differs in the aromatic ring structure.

Uniqueness

N-[4-(3-acetyl-4-hydroxy-6-methyl-2-oxopyridin-1-yl)phenyl]acetamide is unique due to the combination of the pyridine ring with the acetamide group, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

N-[4-(3-acetyl-4-hydroxy-6-methyl-2-oxopyridin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-9-8-14(21)15(10(2)19)16(22)18(9)13-6-4-12(5-7-13)17-11(3)20/h4-8,21H,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXWKMNQDHRMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1C2=CC=C(C=C2)NC(=O)C)C(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[4-(3-acetyl-4-hydroxy-6-methyl-2-oxopyridin-1-yl)phenyl]acetamide
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N-[4-(3-acetyl-4-hydroxy-6-methyl-2-oxopyridin-1-yl)phenyl]acetamide
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N-[4-(3-acetyl-4-hydroxy-6-methyl-2-oxopyridin-1-yl)phenyl]acetamide
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N-[4-(3-acetyl-4-hydroxy-6-methyl-2-oxopyridin-1-yl)phenyl]acetamide

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